2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1503682-20-9
VCID: VC5759518
InChI: InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2
SMILES: C1=CC2=C(C=C1F)C=C(N2)CCO
Molecular Formula: C10H10FNO
Molecular Weight: 179.194

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

CAS No.: 1503682-20-9

Cat. No.: VC5759518

Molecular Formula: C10H10FNO

Molecular Weight: 179.194

* For research use only. Not for human or veterinary use.

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol - 1503682-20-9

Specification

CAS No. 1503682-20-9
Molecular Formula C10H10FNO
Molecular Weight 179.194
IUPAC Name 2-(5-fluoro-1H-indol-2-yl)ethanol
Standard InChI InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2
Standard InChI Key LJNSLQYHMFHTFR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C=C(N2)CCO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol belongs to the indole family, featuring a bicyclic aromatic system with a fluorine atom at the C5 position and a hydroxymethyl group at C2 (Table 1). The planar indole nucleus facilitates π-π stacking interactions, while the fluorine atom enhances electrophilic substitution reactivity .

Table 1: Fundamental chemical properties of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

PropertyValue
CAS Number1503682-20-9
Molecular FormulaC10H10FNO\text{C}_{10}\text{H}_{10}\text{FNO}
Molecular Weight179.19 g/mol
Purity≥97% (HPLC)
Key Functional GroupsIndole, Fluorine, Hydroxyl

The absence of reported melting/boiling points and solubility profiles in available literature highlights gaps in physicochemical characterization, necessitating further experimental studies.

Spectral and Stereochemical Considerations

Although nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this specific compound are unavailable, analogous indole derivatives exhibit distinct 1H^1\text{H}-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (δ 1.5–2.5 ppm) . The fluorine atom’s electron-withdrawing effect likely deshields adjacent protons, as observed in 5-fluoroindole analogs .

Synthetic Pathways and Methodological Context

Direct Synthesis Strategies

  • Friedel-Crafts Alkylation: Introducing the ethanol side chain to a pre-fluorinated indole scaffold.

  • Reductive Amination: Coupling 5-fluoroindole-2-carbaldehyde with ethanolamine derivatives.

Industrial and Regulatory Considerations

Manufacturing Standards

Suppliers like MolCore BioPharmatech produce 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol at ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate . Scalable synthesis remains a challenge due to unoptimized reaction conditions and purification protocols.

Future Research Directions

  • Physicochemical Profiling: Determine solubility, logP, and pKa to assess drug-likeness.

  • Synthetic Optimization: Develop one-pot MCRs to improve yield and scalability.

  • In Vitro Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity across cell lines.

  • Structure-Activity Relationships (SAR): Modify the ethanol side chain to enhance target affinity.

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